![molecular formula C7H11N3O B2566756 N~1~-[(1-cyanocyclopropyl)methyl]glycinamide CAS No. 1804130-03-7](/img/structure/B2566756.png)
N~1~-[(1-cyanocyclopropyl)methyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[(1-cyanocyclopropyl)methyl]glycinamide, also known as CPPG, is a chemical compound used in scientific research to study the function of glutamate receptors. Glutamate receptors are a type of neurotransmitter receptor that play a key role in the communication between neurons in the brain. CPPG is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Aplicaciones Científicas De Investigación
Plant Growth Regulation and Ethylene Inhibition
Research on 1-methylcyclopropene (1-MCP), a compound known for its ethylene inhibition properties, demonstrates significant advancements in understanding plant physiology and improving postharvest management of fruits and vegetables. 1-MCP has been shown to effectively delay ripening and senescence in various crops, highlighting its potential in agricultural biotechnology (Blankenship & Dole, 2003; Watkins, 2006).
NMDA Receptor Modulation
GLYX-13, an N-methyl-D-aspartate receptor (NMDAR) glycine-site functional partial agonist, illustrates the therapeutic potential of targeting specific receptor sites for cognitive enhancement and depression treatment without the side effects associated with NMDAR antagonists. This approach underscores the importance of precise molecular targeting in drug development (Moskal et al., 2014).
Biochemical and Environmental Applications
The study of glycine betaine's role beyond an osmolyte to a regulator in cellular metabolism in various organisms emphasizes the multifaceted roles of biochemical compounds in life sciences. This kind of research can inform both basic biological understanding and applications in stress resistance and metabolic engineering (Figueroa-Soto & Valenzuela-Soto, 2018).
Antimicrobial Agents and Health Effects
Investigations into compounds like p-Cymene, derived from monoterpenes and found in numerous plants, highlight the ongoing search for new antimicrobial agents due to rising antibiotic resistance. Such studies are critical for developing novel therapeutic agents and understanding their mechanisms of action (Marchese et al., 2017).
Propiedades
IUPAC Name |
2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-3-6(11)10-5-7(4-9)1-2-7/h1-3,5,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZRANRNDXGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CN)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

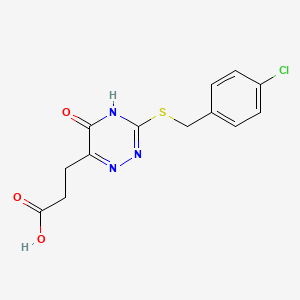
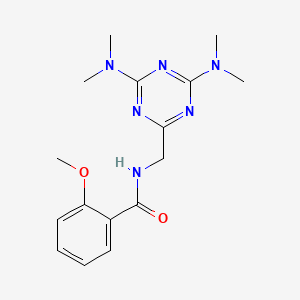
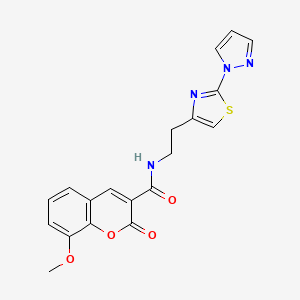
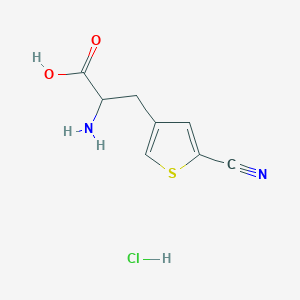

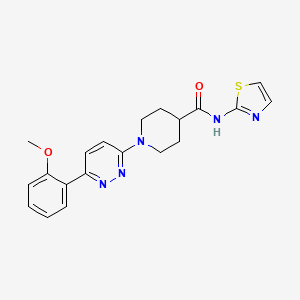
![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)
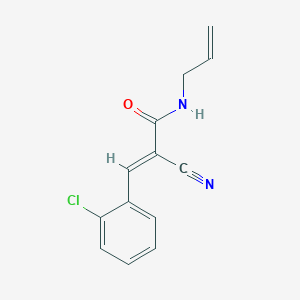
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2566687.png)
![N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2566688.png)
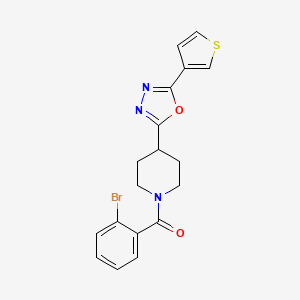
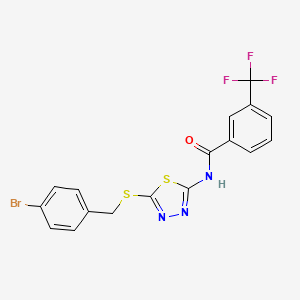
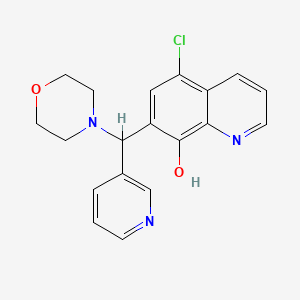
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2566695.png)